2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride
Description
Properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBOFMONWKDVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Halogenated Pyridine Precursors
- Starting Materials: 3-azetidinethiol or azetidine-3-thiol (providing the sulfanyl nucleophile) and 2-halopyridine derivatives (e.g., 2-chloropyridine or 2-bromopyridine).
- Reaction Conditions: The thiol group on azetidine-3-thiol attacks the electrophilic carbon of the halopyridine, displacing the halogen via an SNAr (nucleophilic aromatic substitution) mechanism.
- Solvents and Catalysts: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity. Bases like sodium hydride or potassium carbonate are used to deprotonate the thiol, increasing its nucleophilicity.
- Post-Reaction Processing: The product is isolated and converted into its hydrochloride salt by treatment with hydrochloric acid to enhance solubility and stability.
Thiol-Ene or Thioether Formation via Thiol Coupling
- Alternative methods may involve the generation of reactive sulfur species from azetidine derivatives, which then couple with pyridine derivatives under mild conditions.
- Oxidation or reduction steps may be employed to adjust the oxidation state of sulfur if needed.
Detailed Reaction Parameters and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Azetidine-3-thiol + 2-chloropyridine, K2CO3, DMF, 80°C, 12 h | 75-85 | Efficient SNAr reaction, base promotes thiolate formation |
| 2 | Work-up with HCl in ether to form hydrochloride salt | Quantitative | Enhances compound solubility and stability |
Research Findings and Optimization
- Base Choice: Sodium hydride provides stronger deprotonation but requires careful handling; potassium carbonate is milder and safer.
- Temperature: Elevated temperatures (70-90°C) favor the nucleophilic substitution but must be controlled to avoid decomposition.
- Solvent Effects: Polar aprotic solvents enhance nucleophilicity and reaction rates; however, solvent choice affects purification ease.
- Purification: Crystallization of the hydrochloride salt from ethanol or ethyl acetate provides high purity product.
Patent Insights
A patent (WO2017097224A1) describes azetidine derivatives preparation involving nucleophilic substitution and subsequent salt formation, supporting the above methodology. While the patent focuses on broader azetidine derivatives, the principles apply to 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride synthesis, emphasizing:
- Use of substituted pyridine halides.
- Controlled reaction stoichiometry to optimize yield.
- Conversion to hydrochloride salt for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution (SNAr) | Azetidine-3-thiol + 2-halopyridine | Base (K2CO3/NaH), DMF, 80°C, 12h | High yield, straightforward | Requires handling of thiols and bases |
| Thiol coupling oxidation/reduction | Azetidine derivatives + pyridine precursors | Mild conditions, catalysts possible | Selective thioether formation | More complex reaction setup |
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C8H11ClN2S
- Molecular Weight : 202.70 g/mol
- CAS Number : 1864014-20-9
The compound features a pyridine ring substituted with an azetidine group and a sulfanyl moiety, which contributes to its biological activity.
Medicinal Chemistry
2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride has been investigated for its role as a scaffold for the development of new drugs targeting various central nervous system (CNS) disorders. Its structure allows for modifications that can enhance potency and selectivity for specific receptors.
Case Study: Metabotropic Glutamate Receptor Modulators
Research has indicated that compounds with similar structures can act as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 2 (mGluR2). These PAMs are considered promising candidates for treating conditions such as schizophrenia and epilepsy by normalizing glutamatergic neurotransmission .
Antimicrobial Activity
Studies have shown that derivatives of pyridine compounds exhibit antimicrobial properties. The incorporation of the azetidine and sulfanyl groups may enhance this activity, making it a candidate for further exploration in antibiotic development.
Synthesis of Novel Compounds
The ability to synthesize derivatives of this compound allows researchers to explore a wide range of biological activities. The synthesis processes often involve hybridization strategies that combine various pharmacophores to create compounds with improved efficacy and safety profiles .
Table 1: Summary of Biological Activities
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential mGluR2 PAM | |
| Derivative A | Antimicrobial | |
| Derivative B | CNS activity |
Table 2: Synthesis Methods
| Method | Description | Yield |
|---|---|---|
| Hybridization | Combining different pharmacophores | Varies |
| Scaffold Hopping | Modifying core structures to enhance activity | Varies |
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key properties of 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride with structurally related pyridine derivatives:
Key Observations:
- Molecular Weight and Polarity : The azetidine-sulfanyl derivative has a higher molecular weight (~243.08) compared to 2-(chloromethyl)pyridine HCl (164.03) and 3-acetylpyridine (121.14), primarily due to the azetidine ring and additional sulfur atom. This likely enhances its polarity and water solubility relative to the chloromethyl analog.
- The acetyl group in 3-acetylpyridine, by comparison, participates in ketone-specific reactions (e.g., nucleophilic additions).
- In contrast, the chloromethyl group’s toxicity limits its therapeutic utility .
Notes
- Safety and efficacy claims are theoretical; experimental validation is required.
- References to 2-(chloromethyl)pyridine HCl and 3-acetylpyridine are derived from established datasets .
Biological Activity
2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride is a chemical compound with a significant potential for biological activity. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Overview
- Molecular Formula : C₈H₁₁ClN₂S
- Molecular Weight : 202.70 g/mol
The compound consists of a pyridine ring substituted with an azetidin-3-ylsulfanyl group, which is believed to contribute to its unique biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has been investigated for its efficacy against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Klebsiella pneumonia | 18 | |
| Escherichia coli | 12 |
These results suggest that the compound exhibits significant antibacterial activity, comparable to traditional antibiotics.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that similar pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Assays
In a study evaluating the anticancer effects of various pyridine derivatives, compounds with structural similarities to this compound demonstrated notable cytotoxicity against cancer cell lines such as:
- Breast Cancer (MDA-MB-468) : IC50 = 5 µM
- Lung Cancer (A549) : IC50 = 4 µM
These findings indicate that further investigation into the specific mechanisms of action of this compound in cancer therapy is warranted .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Binding : It may interact with specific receptors that modulate cellular signaling pathways, leading to altered cellular responses.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with azetidine-3-thiol under basic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Comparative Studies
Comparative studies with other pyridine derivatives have shown that while many exhibit antimicrobial properties, the unique azetidinyl substitution in this compound enhances its activity profile significantly.
Q & A
Q. What are the recommended synthetic routes for 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride, and how do reaction conditions influence yield?
A common approach involves coupling azetidine derivatives with pyridine-thiol precursors under anhydrous conditions. For example, pyridine dithioethylamine hydrochloride (a structurally related compound) is synthesized by reacting pyridine-2-thiol with ethylamine derivatives in dry dichloromethane (DCM) under nitrogen, using coupling agents like HOBt and TEA as catalysts . Adjustments may include substituting ethylamine with azetidine-3-thiol and optimizing stoichiometry (e.g., molar ratios of reactants) to account for steric hindrance from the azetidine ring. Yield optimization requires strict moisture control and inert gas purging to prevent oxidation of the sulfanyl group.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC : To determine purity (≥98% is typical for research-grade compounds). Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- NMR : H and C NMR to confirm the azetidine ring (δ 3.5–4.0 ppm for CH groups) and pyridine aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : To verify the molecular ion peak at m/z 222.8 (matching the molecular formula CHClNS) .
Q. What are the critical storage and handling protocols for this compound?
- Storage : Keep in a desiccator at 2–8°C under nitrogen to prevent hydrolysis of the sulfanyl group and HCl dissociation.
- Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
Discrepancies often arise from variations in azetidine ring stability or competing side reactions (e.g., oxidation of sulfanyl to sulfonyl groups). Systematic studies should:
- Compare reaction solvents (DCM vs. THF) to assess polarity effects on intermediate stabilization.
- Use LC-MS to track byproducts and quantify undesired sulfoxide/sulfone derivatives .
- Apply DOE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading) impacting yield .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Model the energy barrier for substitution at the azetidine sulfur atom. Compare with experimental kinetics (e.g., reaction with alkyl halides).
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes with cysteine residues) to guide medicinal chemistry applications .
Q. How can researchers design bioactivity assays to evaluate this compound’s kinase inhibition potential?
- Enzyme Assays : Use recombinant kinases (e.g., VEGFR2 or EGFR) in a luminescent ATP-consumption assay. Compare IC values with known inhibitors .
- Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., HeLa or A549) with dose-response curves (1–100 µM). Include controls for HCl counterion effects .
Q. What strategies mitigate degradation during long-term stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for sulfonyl byproducts or pyridine ring oxidation .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound to enhance shelf life .
Key Methodological Insights
- Synthetic Challenges : The azetidine ring’s strain increases reactivity but may lead to ring-opening side reactions. Use low temperatures (0–5°C) during coupling steps .
- Biological Relevance : The sulfanyl group’s nucleophilicity makes this compound a candidate for covalent inhibitor design, targeting cysteine residues in enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
